blapsin B

Description

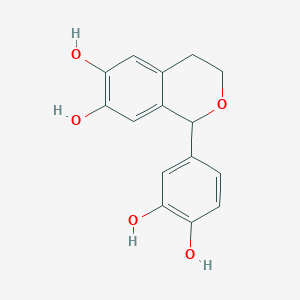

Blapsin B is a naturally occurring small molecule isolated from the ethanol extract of the beetle Blaps japanensis. It belongs to a class of bioactive compounds called Blapsins (C–J), which are primarily characterized by their anticancer, enzyme-inhibitory, and protein-interaction-modulating properties . Structurally, this compound is identified by the SMILES notation OC=1C=C2C(OCCC2=CC1O)C3=CC(O)=C(O)C=C3 and has a molecular formula of $ \text{C}{15}\text{H}{14}\text{O}_{5} $ .

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 |

IUPAC Name |

1-(3,4-Dihydroxyphenyl)-3,4-dihydro-1H-isochromene-6,7-diol |

InChI |

InChI=1S/C15H14O5/c16-11-2-1-9(6-12(11)17)15-10-7-14(19)13(18)5-8(10)3-4-20-15/h1-2,5-7,15-19H,3-4H2 |

InChI Key |

OLEHILHKGHOVLE-UHFFFAOYSA-N |

SMILES |

OC1=CC(CCOC2C3=CC=C(O)C(O)=C3)=C2C=C1O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Blapsin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Optimization : this compound’s hydroxyl-rich scaffold offers a template for designing 14-3-3 inhibitors with improved selectivity .

- Mechanistic Gaps : The exact binding mode of this compound to 14-3-3 proteins remains unstudied, unlike FOBISIN, which has crystallographic data .

- Toxicity Profile: No data exist on this compound’s off-target effects or pharmacokinetics, unlike moverastin A, which has preliminary safety assessments .

Q & A

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural identity?

- Methodological Answer : A combination of UV-Vis (for conjugated systems), IR (functional group analysis), 1D/2D NMR (structural elucidation), and HR-MS (molecular formula confirmation) is essential. For chromatographic validation, use retention time matching with authenticated standards and spiked samples. Cross-reference spectral data with literature for known analogs (e.g., blapsin A) .

Q. How should researchers design in vitro assays to evaluate this compound’s inhibitory effects on 14-3-3 protein interactions?

- Methodological Answer : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities (Kd). Include positive controls (e.g., fusicoccin-A for 14-3-3 activation) and negative controls (solvent-only wells). Optimize buffer conditions (pH, ionic strength) to mimic physiological environments. Triplicate runs and dose-response curves (IC50 calculations) are mandatory for statistical validity .

Advanced Research Questions

Q. How can contradictory binding affinity data for this compound across cell-free versus cell-based assays be systematically addressed?

- Methodological Answer : Conduct a meta-analysis of experimental conditions:

- Step 1 : Compare assay parameters (e.g., protein concentration, temperature).

- Step 2 : Evaluate off-target effects in cellular models via siRNA knockdown or CRISPR-edited cell lines.

- Step 3 : Use computational docking to assess binding pocket accessibility in different conformations .

Contradictions may arise from post-translational modifications in vivo or assay-specific artifacts; iterative refinement is key .

Q. What computational approaches are optimal for predicting this compound’s isoform-specific interactions with 14-3-3 proteins?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model ligand-receptor dynamics, focusing on conserved residues (e.g., Lys49, Arg56 in 14-3-3ζ). Validate predictions with alanine-scanning mutagenesis and isothermal titration calorimetry (ITC). Use Schrödinger’s Glide or AutoDock Vina for docking studies, and cross-validate with cryo-EM data if available .

Q. What experimental frameworks are recommended to assess this compound’s pharmacokinetic and pharmacodynamic profiles in preclinical models?

- Methodological Answer :

- Pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models at multiple timepoints. Calculate AUC, Cmax, and t½.

- Pharmacodynamics : Employ transcriptomics (RNA-seq) and proteomics (Western blot, ELISA) to monitor downstream targets (e.g., c-Jun, Bad phosphorylation). Include dose-ranging studies and toxicity endpoints (e.g., ALT/AST levels) .

Data Analysis and Reporting Standards

Q. How should researchers present conflicting bioactivity data in this compound studies to ensure transparency?

- Methodological Answer : Use supplementary tables to document raw data (e.g., IC50 variability across replicates). Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. In the discussion, contextualize discrepancies by comparing assay sensitivity (e.g., SPR vs. FP detection limits) and biological variability .

Q. What are the best practices for replicating this compound synthesis and bioactivity assays across labs?

- Methodological Answer :

- Synthesis : Publish step-by-step protocols with molar ratios, reaction times, and purification yields. Share NMR spectra (as .cif files) in supplementary materials.

- Bioassays : Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for reporting experimental conditions. Use open-source platforms like Zenodo to share datasets .

Ethical and Literature-Engagement Considerations

Q. How can researchers ethically navigate this compound studies involving endangered Blaps species?

Q. What strategies ensure comprehensive literature reviews on this compound’s mechanisms while avoiding redundancy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.